N-(2,3-dimethylphenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
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Overview
Description
N-(2,3-dimethylphenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine: is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties. The unique structure of this compound, which includes a triazole ring fused to a pyrimidine ring, makes it a valuable target for medicinal chemistry research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-dimethylphenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) to yield 1,2,3-triazoles.
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through various methods, including the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.
Coupling of the Rings: The triazole and pyrimidine rings are then coupled together through a series of condensation reactions, often involving the use of strong acids or bases as catalysts.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of microwave-assisted synthesis and ultrasonic-assisted synthesis can also enhance reaction rates and improve product purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenyl ring. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can occur at the triazole ring, often using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group on the pyrimidine ring. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Material Science: The compound can be incorporated into polymers to enhance their thermal and mechanical properties.
Biology:
Anticancer Activity: The compound has shown significant cytotoxic activity against various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT-116) cells.
Antiviral Activity: The compound has potential antiviral properties, particularly against RNA viruses.
Medicine:
Drug Development: The compound is being investigated as a potential lead compound for the development of new anticancer and antiviral drugs.
Industry:
Agriculture: The compound can be used as a pesticide or herbicide due to its antimicrobial properties.
Pharmaceuticals: The compound can be used as an intermediate in the synthesis of other pharmaceutical agents.
Mechanism of Action
Molecular Targets and Pathways: The compound exerts its effects primarily through the inhibition of cyclin-dependent kinases (CDKs), particularly CDK2. By inhibiting CDK2, the compound disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells . The compound may also interact with other molecular targets, such as viral enzymes, to exert its antiviral effects.
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
1,2,4-Triazolo[1,5-a]pyrimidine: A compound with a similar triazole-pyrimidine structure but different substitution patterns.
Uniqueness: N-(2,3-dimethylphenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is unique due to its specific substitution pattern, which enhances its biological activity and selectivity. The presence of the dimethylphenyl group and the ethyl group at specific positions on the triazole and pyrimidine rings, respectively, contribute to its potent anticancer and antiviral activities.
Properties
Molecular Formula |
C14H16N6 |
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Molecular Weight |
268.32 g/mol |
IUPAC Name |
N-(2,3-dimethylphenyl)-3-ethyltriazolo[4,5-d]pyrimidin-7-amine |
InChI |
InChI=1S/C14H16N6/c1-4-20-14-12(18-19-20)13(15-8-16-14)17-11-7-5-6-9(2)10(11)3/h5-8H,4H2,1-3H3,(H,15,16,17) |
InChI Key |
XOJOSOWXNFHZPU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=NC=NC(=C2N=N1)NC3=CC=CC(=C3C)C |
Origin of Product |
United States |
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